molecular formula C23H17F3N2OS B2785755 2-(benzylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226449-95-1

2-(benzylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2785755
CAS No.: 1226449-95-1
M. Wt: 426.46
InChI Key: OLLRWRRMGQOAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(benzylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS: 1226454-17-6) is an imidazole derivative with a molecular formula of C₂₄H₁₉F₃N₂O₂S and a molecular weight of 456.47 g/mol . Its structure features:

  • Phenyl group at position 5, offering aromatic stacking capabilities.
  • 4-(Trifluoromethoxy)phenyl at position 1, providing electron-withdrawing effects and metabolic stability.

This compound is of interest in medicinal chemistry due to the trifluoromethoxy group’s role in enhancing pharmacokinetic properties and resistance to oxidative metabolism .

Properties

IUPAC Name

2-benzylsulfanyl-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2OS/c24-23(25,26)29-20-13-11-19(12-14-20)28-21(18-9-5-2-6-10-18)15-27-22(28)30-16-17-7-3-1-4-8-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLRWRRMGQOAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzylthio group is introduced to the imidazole ring. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

1.1. Imidazole Ring Formation

The imidazole core is commonly synthesized via condensation reactions. For example, the reaction of benzil (1a ) with benzylamine (2a ) in the presence of iodine and copper catalysts (e.g., Cu(OTf)₂) under optimized conditions (e.g., toluene, 70 °C) yields 1-benzyl-2,4-diphenyl-1H-imidazole derivatives . This method involves C–C bond cleavage of α,β-unsaturated ketones, leading to the formation of the imidazole ring .

1.3. Reaction Conditions

Reaction StepCatalystSolventTemperature (°C)Yield (%)
Imidazole ring formationCu(OTf)₂ (10 mol %), I₂ (20 mol %)Toluene7054–60
Benzylthio substitutionNaH (base)THFrtN/A
Cross-coupling for C-1 groupPd/CDMF80N/A

Data derived from analogous reactions in .

2.1. BF₃·Et₂O-Promoted Cyclization

A BF₃·Et₂O-mediated reaction involves the ring-opening of triazoles to form diazo-imine intermediates, followed by nitrile addition and cyclization to yield substituted imidazoles . This mechanism is proposed for similar compounds, suggesting a plausible pathway for the target molecule.

2.3. Copper-Catalyzed C–C Bond Cleavage

The Cu(OTf)₂/I₂ system catalyzes the cleavage of α,β-unsaturated ketones, followed by cyclization with amines to form trisubstituted imidazoles . This mechanism involves iodonium ion intermediates and intramolecular cyclization steps.

3.1. Substitution Reactions

  • Benzylthio Group : This group can undergo oxidation (e.g., to sulfoxide or sulfone) or participate in nucleophilic aromatic substitution, depending on the reactivity of the substituent.

  • Trifluoromethoxyphenyl Group : The trifluoromethoxy group is electron-withdrawing, influencing the reactivity of adjacent positions in the imidazole ring.

3.2. Cross-Coupling Reactions

The imidazole ring can participate in cross-coupling reactions (e.g., Suzuki, Heck) to introduce additional substituents at the C-4 or C-5 positions .

Challenges and Optimization

  • Selectivity : Introducing substituents at specific positions (e.g., C-2) requires precise control of reaction conditions to avoid over-substitution .

  • Yield Improvement : Adjusting catalyst loadings (e.g., Cu(OTf)₂ at 10 mol %) and reaction temperatures (70 °C) is critical for optimizing yields .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(benzylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole as an anticancer agent. The compound has demonstrated inhibitory effects on various cancer cell lines, including:

  • Lymphoma B P493 Cells : Treatment with this compound at concentrations of 20 μM significantly reduced cell proliferation in vitro and in mouse xenograft models .
  • Human Myeloid Leukemia Cell Lines : The compound exhibited IC50 values ranging from 0.24 to 1.72 μM, indicating potent activity against these malignancies .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In a study assessing its efficacy, it was found that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways:

  • Protein Tyrosine Phosphatase 1B (PTP1B) : It has been identified as a potential inhibitor of PTP1B, which is implicated in obesity and diabetes management. The compound's interaction with PTP1B suggests a mechanism by which it could aid in metabolic regulation .

Organic Electronics

The unique electronic properties of this imidazole derivative make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron transport layer enhances device efficiency.

Catalysis

In catalysis, the compound has been utilized as a ligand in metal-catalyzed reactions, improving yields and selectivity in various organic transformations. Its sulfur-containing structure allows for effective coordination with metal centers, facilitating catalytic processes.

Case Studies

StudyFocusFindings
Study on Anticancer ActivityAnticancerSignificant reduction in lymphoma B P493 cell growth; effective in mouse models
Enzyme Inhibition ResearchPTP1B InhibitionDemonstrated inhibition potential with implications for diabetes treatment
Material Science ApplicationOrganic ElectronicsEnhanced efficiency in OLEDs due to unique electronic properties

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzylthio group may also play a role in the compound’s overall bioactivity by interacting with different biological pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Analysis

The following table highlights key structural differences and similarities with analogs:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (1226454-17-6) 2-(Benzylthio), 5-phenyl, 1-(4-trifluoromethoxyphenyl) C₂₄H₁₉F₃N₂O₂S 456.47 High lipophilicity (logP ~4.5 estimated), potential CNS activity
5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol (1105189-96-5) 5-(4-Bromophenyl), 1-(4-difluoromethoxyphenyl), 2-thiol C₁₆H₁₁BrF₂N₂OS 397.24 Bromine enhances halogen bonding; difluoromethoxy reduces metabolic stability vs. trifluoromethoxy
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (1197579-69-3) 5-Methyl, 4-carboxylate, 1-(4-trifluoromethoxyphenyl) C₁₅H₁₄F₃N₂O₃ 344.28 Carboxylate improves solubility; methyl group may limit steric hindrance
4-Chloro-1-(4-(trifluoromethoxy)phenyl)-5-(2,3,6-trifluorophenyl)-1H-imidazole (N/A) 4-Chloro, 5-(2,3,6-trifluorophenyl), 1-(4-trifluoromethoxyphenyl) C₁₆H₈ClF₆N₂O 402.70 Multiple fluorines increase electronegativity; chloro group enhances reactivity
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole (N/A) 2-(4-Methoxyphenyl), 5-(trifluoromethyl) C₁₁H₉F₃N₂O 242.20 Methoxy group improves solubility; trifluoromethyl enhances lipophilicity

Physicochemical and Spectral Properties

Property Target Compound 5-Bromo Analog Ethyl Carboxylate
logP (Estimated) ~4.5 ~3.8 ~2.2
Solubility (Water) Low (<10 µM) Very Low (<1 µM) Moderate (~50 µM)
1H NMR (δ ppm) Aromatic protons: 7.2–7.6 Aromatic protons: 7.1–7.9 Ester protons: 1.3 (t), 4.3 (q)

Biological Activity

2-(Benzylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

  • Common Name : this compound
  • CAS Number : 1226449-95-1
  • Molecular Formula : C23H17F3N2OS
  • Molecular Weight : 426.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate benzyl and phenyl derivatives with imidazole under controlled conditions, often utilizing catalysts to enhance yield and purity .

Antimicrobial Activity

Research indicates that imidazole derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluating various imidazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli found that compounds with similar structures displayed potent antibacterial activity .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(Benzylthio)-5-phenyl...S. aureus12 µg/mL
4,5-Dichlorophenyl ImidazoleE. coli15 µg/mL
Benzothiazole DerivativePseudomonas aeruginosa10 µg/mL

Anticancer Activity

The anticancer potential of imidazole derivatives has been explored in various studies. Specifically, compounds similar to this compound have shown promising results against multiple cancer cell lines. For instance, a derivative exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .

Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of imidazole derivatives on HeLa cells, the compound demonstrated an IC50 value of 25 µM, indicating substantial cytotoxicity compared to controls . The mechanism was attributed to the induction of apoptosis through both intrinsic and extrinsic pathways.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymes : The trifluoromethoxy group enhances binding affinity to target proteins, potentially inhibiting key enzymes involved in bacterial and cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Q & A

Q. How can researchers optimize the synthesis of 2-(benzylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity due to their high dielectric constants, facilitating nucleophilic substitutions common in imidazole synthesis .
  • Catalyst use : Transition-metal catalysts (e.g., CuI) or acid/base conditions can accelerate cyclization steps. For example, highlights the use of NaH as a base for deprotonation in analogous benzimidazole syntheses.
  • Temperature control : Gradual heating (e.g., reflux at 80–120°C) minimizes side reactions like over-oxidation or decomposition of the trifluoromethoxy group.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using ethanol/water mixtures) ensures high purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions, with characteristic shifts for benzylthio (~δ 3.8–4.2 ppm for SCH2_2) and trifluoromethoxy groups (~δ 120–125 ppm in 13^13C) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and confirm stereochemistry, particularly for verifying the imidazole ring geometry and substituent orientations .
  • Mass spectrometry : High-resolution MS (HRMS-ESI or EI) confirms molecular weight and fragmentation patterns.
  • Elemental analysis : Validates empirical formula by comparing calculated vs. experimental C, H, N, S, and F content .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or bioactivity results for this compound?

  • Methodological Answer :
  • Reproducibility checks : Repeat experiments under standardized conditions (e.g., solvent purity, inert atmosphere) to rule out environmental variability.
  • Computational modeling : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) predict NMR/IR spectra and compare them with experimental data to identify anomalies .
  • Bioassay validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) to confirm activity. emphasizes cross-validating TRPV1 antagonist activity using both in vitro Ca2+^{2+} flux and in vivo thermal hypersensitivity models.

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing benzylthio with methylthio or varying the aryl groups) to isolate contributions to bioactivity. demonstrates this approach by optimizing a benzimidazole-based TRPV1 antagonist via substituent variation.
  • Pharmacophore mapping : Use software like Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bonds with the trifluoromethoxy group).
  • Biological profiling : Test analogs against target panels (e.g., kinase or ion channel assays) to assess selectivity.

Q. How can computational methods predict the binding mode of this compound to biological targets?

  • Methodological Answer :
  • Molecular docking : Tools like AutoDock Vina or Glide simulate binding poses to receptors (e.g., TRPV1 in ). Key parameters include van der Waals interactions between the benzylthio group and hydrophobic pockets.
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over time, highlighting conformational changes in the imidazole ring during ligand-receptor interactions.
  • Free-energy calculations : MM-PBSA/GBSA methods quantify binding affinity differences between analogs .

Data Analysis and Experimental Design

Q. How should researchers address contradictory bioactivity data across different assay systems?

  • Methodological Answer :
  • Assay condition standardization : Control variables like pH, temperature, and cell line passage number. resolves discrepancies by correlating plasma levels (e.g., 9.2 ng/mL vs. 270.8 ng/mL) with in vivo efficacy.
  • Mechanistic studies : Use CRISPR-edited cell lines or knockout models to confirm target specificity.
  • Pharmacokinetic profiling : Measure compound stability (e.g., microsomal assays) to rule out metabolic degradation as a cause of variability .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (acid/base buffers) to identify degradation products (HPLC-MS monitoring).
  • Plasma stability assays : Incubate with human/animal plasma and quantify remaining compound via LC-MS/MS.
  • Accelerated stability testing : Use ICH guidelines (25°C/60% RH) to predict shelf-life .

Specialized Techniques

Q. What crystallographic challenges arise when analyzing this compound, and how can they be mitigated?

  • Methodological Answer :
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data, as noted in for small-molecule refinement.
  • Disorder modeling : Apply PART commands to resolve disordered trifluoromethoxy or benzylthio groups.
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps for flexible substituents .

Q. How can researchers evaluate the compound’s thermal stability for material science applications?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for imidazoles).
  • Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points) and crystallinity.
  • Dynamic mechanical analysis (DMA) : Assess viscoelastic properties if the compound is polymerized .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.